molecular formula C14H15N3O4 B1387712 N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide CAS No. 1338494-98-6

N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide

Cat. No.: B1387712
CAS No.: 1338494-98-6
M. Wt: 289.29 g/mol
InChI Key: KENVIWSADGIMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide is a complex organic compound characterized by the presence of an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate phthalimide, which is then acylated with 2-methylpropanoic acid hydrazide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide is unique due to its specific combination of an isoindoline moiety and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8(2)12(19)16-15-11(18)7-17-13(20)9-5-3-4-6-10(9)14(17)21/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENVIWSADGIMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127859
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-98-6
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.